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Introduction
Lanifibranor (IVA337) is a moderately potent, orally-available small molecule that functions as

a pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist.[1][2] It is designed to target

all three PPAR isoforms (α, δ, and γ) in a balanced manner, inducing anti-fibrotic, anti-

inflammatory, and beneficial metabolic effects.[1] PPARs are ligand-activated transcription

factors belonging to the nuclear hormone receptor family that regulate the expression of genes

involved in cellular differentiation, development, metabolism, and tumorigenesis.[1][3]

Lanifibranor's ability to engage all three PPAR isotypes makes it a promising therapeutic

candidate for complex metabolic diseases like non-alcoholic steatohepatitis (NASH), as it can

simultaneously address multiple pathogenic pathways including steatosis, inflammation, and

fibrosis.[4][5]

These application notes provide a detailed overview of various assays to characterize the in

vitro and in vivo activity of lanifibranor, as well as endpoints used in clinical settings.

Quantitative Data Summary
The following tables summarize the quantitative data on lanifibranor's activity across different

assays.

Table 1: In Vitro Activity of Lanifibranor on PPAR Subtypes
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Assay Type PPAR Subtype EC50 Value
Efficacy (% of
Maximal
Response)

Reference

Transactivation

Assay
PPARα 4.66 µM 13.3% [6]

PPARδ 398 nM 13.3% [6]

PPARγ 572 nM 24.9% [6]

EC50 (Half maximal effective concentration) values indicate the concentration of lanifibranor
required to elicit 50% of its maximal effect. A lower EC50 value denotes higher potency.

Table 2: Key Clinical Trial Endpoints for Lanifibranor in NASH

Clinical Trial
Phase

Primary
Endpoint

Key
Secondary
Endpoints

Results Reference

Phase IIb

(NATIVE)

Reduction of at

least 2 points in

the Steatosis,

Activity, Fibrosis

(SAF) score with

no worsening of

fibrosis.

NASH resolution

with no

worsening of

fibrosis;

Improvement of

liver fibrosis with

no worsening of

NASH.

Statistically

significant

reduction in SAF

score at the

1200mg/day

dose (p=0.004).

Met key

secondary

endpoints.

[7][8]

Phase III

(NATiV3)

NASH resolution

and improvement

of fibrosis.

NASH resolution

with no

worsening of

fibrosis;

Improvement of

fibrosis with no

worsening of

NASH.

Ongoing, results

expected in H2

2026.

[3][7]
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Signaling Pathway
Lanifibranor, as a pan-PPAR agonist, simultaneously activates PPARα, PPARδ, and PPARγ.

These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific

DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter

region of target genes. This binding modulates gene expression, leading to a cascade of

metabolic and anti-inflammatory effects.
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Caption: Lanifibranor activates all three PPAR isoforms, leading to the regulation of target
genes involved in metabolism, inflammation, and fibrosis.

Experimental Protocols
In Vitro Assays
1. PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of lanifibranor to activate each PPAR isoform, leading to the

expression of a reporter gene (luciferase).
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Principle: Cells are co-transfected with a plasmid expressing a specific PPAR isoform (α, δ, or

γ) and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation

of the PPAR by lanifibranor leads to the expression of luciferase, and the resulting

luminescence is measured.

Protocol:

Cell Culture and Transfection:

Culture a suitable cell line (e.g., HEK293T, COS-7) in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

Seed cells into 96-well plates at an appropriate density.

Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARα, pCMX-

hPPARδ, or pCMX-hPPARγ) and a reporter vector (e.g., pGL3-PPRE-luc) using a suitable

transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected

for normalization.

Compound Treatment:

After 24 hours of transfection, replace the medium with DMEM containing a low

percentage of FBS (e.g., 0.5%).

Prepare serial dilutions of lanifibranor in the low-serum medium.

Add the diluted lanifibranor to the cells and incubate for 18-24 hours. Include a vehicle

control (e.g., DMSO) and a positive control (a known PPAR agonist).

Luciferase Assay:

Lyse the cells using a suitable lysis buffer.

Measure the firefly luciferase activity using a luminometer according to the manufacturer's

instructions.

If a Renilla luciferase control was used, measure its activity for normalization.
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Data Analysis:

Normalize the firefly luciferase readings to the Renilla luciferase readings.

Plot the normalized luciferase activity against the concentration of lanifibranor.

Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-

response).

2. TR-FRET Coactivator Recruitment Assay

This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR

ligand-binding domain (LBD).

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET). A terbium (Tb)-labeled antibody binds to a GST-tagged PPAR-LBD (donor), and a

fluorescein-labeled coactivator peptide (acceptor) is brought into proximity upon lanifibranor
binding to the LBD. Excitation of the terbium donor results in energy transfer to the fluorescein

acceptor, producing a FRET signal.

Protocol:

Reagent Preparation:

Prepare an assay buffer (e.g., TR-FRET Coregulator Buffer).

Dilute the GST-tagged PPAR-LBD, the fluorescein-labeled coactivator peptide (e.g.,

PGC1α), and the Tb-labeled anti-GST antibody in the assay buffer to their final

concentrations.

Assay Procedure:

In a 384-well plate, add the test compound (lanifibranor) at various concentrations.

Add the GST-PPAR-LBD to the wells and incubate for a short period.

Add a pre-mixed solution of the fluorescein-coactivator peptide and the Tb-anti-GST

antibody.
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Incubate the plate at room temperature for 1-2 hours, protected from light.

Data Acquisition:

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence

detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for

fluorescein).

Data Analysis:

Calculate the emission ratio (520 nm / 495 nm).

Plot the emission ratio against the lanifibranor concentration to generate a dose-

response curve and determine the EC50 value.

3. Thermal Shift Assay (TSA)

This assay assesses the direct binding of lanifibranor to the PPAR-LBD by measuring

changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein generally increases its thermal stability. The

melting temperature (Tm) of the protein is measured in the presence and absence of the ligand

using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

Protocol:

Sample Preparation:

Prepare a solution of the purified PPAR-LBD in a suitable buffer.

Prepare serial dilutions of lanifibranor.

In a 96-well PCR plate, mix the PPAR-LBD solution with the lanifibranor dilutions. Include

a no-ligand control.

Add a fluorescent dye (e.g., SYPRO Orange) to each well.

Thermal Denaturation:
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Place the plate in a real-time PCR instrument.

Apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.

Monitor the fluorescence at each temperature increment.

Data Analysis:

Plot the fluorescence intensity against temperature to obtain a melting curve.

The Tm is the temperature at the midpoint of the transition.

Calculate the change in melting temperature (ΔTm) induced by lanifibranor. A positive

ΔTm indicates ligand binding and stabilization.

In Vivo Assays
NASH Mouse Model

Animal models are crucial for evaluating the in vivo efficacy of lanifibranor. A common model

is the choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced NASH model

in mice.

Protocol:

Induction of NASH:

Feed C57BL/6J mice a CDAA-HFD for a specified period (e.g., 6-12 weeks) to induce

NASH with fibrosis.

Lanifibranor Treatment:

Administer lanifibranor orally (e.g., by gavage) at different doses (e.g., 10, 30 mg/kg/day)

for a defined treatment period (e.g., 4-8 weeks).

Include a vehicle-treated control group.

Endpoint Analysis:
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Histology: Collect liver tissue for histological analysis. Stain with Hematoxylin and Eosin

(H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate

fibrosis. Score the liver histology using the NASH Clinical Research Network (CRN)

scoring system or the SAF scoring system.

Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST), triglycerides,

and cholesterol.

Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism,

inflammation, and fibrosis in the liver tissue using quantitative PCR (qPCR) or RNA

sequencing.

Experimental Workflow
The following diagram illustrates a typical workflow for assessing the activity of a PPAR agonist

like lanifibranor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b608451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Characterization

Preclinical In Vivo Validation

Clinical Development

Transactivation Assay
(Luciferase)

NASH Animal Model
(e.g., CDAA-HFD mice)

Potency & Efficacy

Coactivator Recruitment
(TR-FRET)

Direct Binding Assay
(Thermal Shift)

Liver Histology
(SAF Score)

Serum Biomarkers
(ALT, AST, Lipids)

Phase I
(Safety & PK/PD)

Proof-of-Concept

Phase II
(Efficacy & Dose-Ranging)

Phase III
(Pivotal Efficacy & Safety)

Click to download full resolution via product page

Caption: A streamlined workflow for evaluating lanifibranor's activity from initial in vitro
screening to clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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